Desmethyl Ketoprofen Methyl Ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

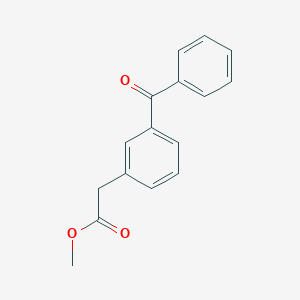

methyl 2-(3-benzoylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15(17)11-12-6-5-9-14(10-12)16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXILVCSTXQKLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442832 |

Source

|

| Record name | Methyl (3-benzoylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24021-44-1 |

Source

|

| Record name | Methyl (3-benzoylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of Desmethyl Ketoprofen Methyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Ketoprofen Methyl Ester, a key chemical intermediate and impurity in the synthesis of the widely-used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, holds significant importance in pharmaceutical research and development. This technical guide provides a comprehensive overview of its core chemical and physical properties, outlines a representative synthetic pathway, details methods for its analytical characterization, and discusses its primary applications. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug synthesis, quality control, and impurity profiling.

Core Molecular and Physical Properties

This compound, systematically named Methyl 2-(3-benzoylphenyl)acetate, is characterized by the following fundamental properties. Its identity is crucial for distinguishing it from the active pharmaceutical ingredient, Ketoprofen, and other related impurities.

| Property | Value | Source(s) |

| Molecular Formula | C16H14O3 | [1][2][3][4] |

| Molecular Weight | 254.28 g/mol | [1][3][4] |

| CAS Number | 24021-44-1 | [1][2][3] |

| IUPAC Name | methyl 2-(3-benzoylphenyl)acetate | [4] |

| Synonyms | 3-Benzoyl-benzeneacetic Acid Methyl Ester; (m-Benzoylphenyl)acetic Acid Methyl Ester; Methyl (3-Benzoylphenyl)acetate | [1][2] |

| Appearance | Hazy Yellow to Brown Oil | [2] |

| Storage Conditions | 2-8°C, Refrigerator | [2] |

Synthesis and Role as a Pharmaceutical Intermediate

This compound is a pivotal precursor in several synthetic routes leading to Ketoprofen. Understanding its synthesis is fundamental to controlling the impurity profile of the final drug product.

Synthetic Pathway Overview

A common synthetic approach to Ketoprofen involves the manipulation of a precursor molecule that is structurally very similar to this compound. The ester serves as a protected form of the carboxylic acid, which is later methylated to yield the final Ketoprofen structure.

A representative synthesis can be conceptualized as follows:

-

Friedel-Crafts Acylation: The synthesis often begins with a Friedel-Crafts reaction to attach the benzoyl group to the phenyl ring.

-

Esterification: The carboxylic acid group on the phenylacetic acid moiety is esterified, often using methanol in the presence of an acid catalyst, to produce the methyl ester. This step is crucial for subsequent reactions where the free acid might interfere.

-

Alpha-Methylation: The carbon atom alpha to the ester group is then methylated. This is the key step that differentiates the final Ketoprofen structure from its desmethyl precursor.

-

Hydrolysis (Optional): If the final product desired is the carboxylic acid (Ketoprofen), the methyl ester is hydrolyzed.

The diagram below illustrates the logical flow from a starting material to this compound, highlighting its position as a key intermediate before the final methylation step to form Ketoprofen Methyl Ester.

Caption: Logical workflow of Ketoprofen synthesis.

Analytical Characterization

Accurate identification and quantification of this compound are critical for quality control in Ketoprofen manufacturing. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for separating this compound from Ketoprofen and other related substances. A typical method would involve:

-

Column: A reverse-phase column (e.g., C18) is most common.

-

Mobile Phase: A gradient mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Ketoprofen and the impurity have significant absorbance (typically around 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. It is important to note that the presence of methanol in extraction solvents can lead to the in-situ formation of Ketoprofen Methyl Ester as an artifact, especially in samples containing bacterial lipases.[5] This highlights the need for careful sample preparation and method validation.

Spectroscopic Identification

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the value of 254.28 g/mol . Fragmentation patterns can further elucidate the structure, showing characteristic losses of the methoxy group (-OCH3) and the carbonyl group (-CO).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, a singlet for the methyl ester protons (around 3.7 ppm), and a singlet for the methylene protons (CH₂) adjacent to the ester. The absence of a quartet and doublet pattern for an ethyl group distinguishes it from Ketoprofen.

-

¹³C NMR: Will show distinct signals for the carbonyl carbons (one for the ketone and one for the ester), the aromatic carbons, the methyl ester carbon, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: Key absorptions will include strong C=O stretching bands for the ketone and the ester functionalities, as well as C-H and C=C stretching bands for the aromatic and aliphatic portions of the molecule.

Applications in Drug Development

The primary roles of this compound in the pharmaceutical industry are as a certified reference material and a process intermediate.

-

Impurity Standard: As a known impurity in the synthesis of Ketoprofen, this compound is used as a reference standard to validate analytical methods and to quantify its presence in batches of the final drug product. Regulatory agencies require strict control over impurities, making this a critical application.

-

Process Intermediate: In synthetic routes where the alpha-methylation step occurs late in the sequence, this compound is a necessary intermediate.[2] Monitoring its conversion to the subsequent product is essential for process optimization and yield maximization.

-

Research Chemical: It serves as a starting material for the synthesis of other Ketoprofen derivatives and analogs for research into new anti-inflammatory agents.[6] For instance, it has been used in the development of radiolabeled PET probes for imaging cyclooxygenase (COX) enzymes in studies of neuroinflammation.[7]

Conclusion

This compound is more than a mere side-product; it is a compound of significant consequence in the synthesis and quality control of Ketoprofen. A thorough understanding of its properties, synthesis, and analytical behavior is indispensable for researchers and professionals in the pharmaceutical sciences. This guide provides a foundational framework for this understanding, emphasizing the importance of precise analytical work to ensure the safety and efficacy of the final pharmaceutical product.

References

- This compound - CRO Splendid Lab Pvt. Ltd. (URL: )

- CAS No : 24021-44-1 | Product Name : this compound - Pharmaffili

- Desmethyl Ketoprofen Methyl Ester_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. (URL: )

-

This compound | C16H14O3 | CID 10634678 - PubChem. (URL: [Link])

-

Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC. (URL: [Link])

-

Formation of ketoprofen methyl ester artifact in GC–MS analysis of basic drugs in horse urine using alkaline liquid-liquid extraction - Arabian Journal of Chemistry. (URL: [Link])

-

Formation of ketoprofen methyl ester artifact in GC–MS analysis of basic drugs in horse urine using alkaline liquid-liquid extraction - Mahidol University. (URL: [Link])

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Desmethyl Ketoprofen Methyl Ester_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. This compound | C16H14O3 | CID 10634678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Desmethyl Ketoprofen Methyl Ester in Organic Solvents

Foreword: The Crucial Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent. For researchers, scientists, and drug development professionals, a comprehensive grasp of a molecule's behavior in various solvent systems is not merely academic; it dictates the feasibility of synthesis, the efficiency of purification, and the design of effective analytical methods and formulations. This guide focuses on Desmethyl Ketoprofen Methyl Ester, an important intermediate and derivative in the synthesis of ketoprofen-related compounds.[1] While its parent compound, ketoprofen, is well-characterized, this ester derivative presents a distinct solubility profile that warrants a detailed exploration. This document serves as an in-depth technical guide, providing both theoretical grounding and practical methodologies for assessing and predicting the solubility of this compound in common organic solvents.

Physicochemical Profile of this compound

Before delving into solubility, it is essential to understand the inherent properties of the molecule itself. This compound, systematically named Methyl 2-(3-benzoylphenyl)acetate, possesses a unique structural architecture that directly influences its interaction with solvents.[2]

Key structural features include:

-

Two Aromatic Rings: These large, non-polar phenyl groups contribute to the molecule's lipophilicity.

-

A Ketone Group: The benzoyl moiety introduces a polar carbonyl group (C=O) capable of acting as a hydrogen bond acceptor.

-

A Methyl Ester Group: This functional group is polar and can also accept hydrogen bonds. Crucially, unlike the carboxylic acid in ketoprofen, the ester group lacks a proton to donate for hydrogen bonding. This distinction is fundamental to its differential solubility compared to its parent acid.

These features are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Methyl 2-(3-benzoylphenyl)acetate | [1][2] |

| Molecular Formula | C₁₆H₁₄O₃ | [2][3] |

| Molecular Weight | 254.28 g/mol | [2][3] |

| Appearance | Hazy Yellow to Brown Oil | [1] |

| CAS Number | 24021-44-1 | [1][2] |

The oily physical state at room temperature suggests that the intermolecular forces in the pure substance are weaker than those in its solid parent compound, Desmethyl Ketoprofen, which has a melting point of 111°C.[4] This has direct implications for the energy required to solvate the molecule.

Predicting Solubility: A Mechanistic Approach

The principle of "like dissolves like" is a foundational concept in solubility science. A solute's solubility is maximized in a solvent that shares similar polarity and hydrogen bonding characteristics. Based on the structure of this compound, we can establish a logical framework to predict its behavior in various classes of organic solvents.

The conversion of the carboxylic acid group (in ketoprofen) to a methyl ester fundamentally increases the molecule's lipophilicity (hydrophobicity) and removes its ability to act as a hydrogen bond donor. This leads to a predictable shift in its solubility profile. While the parent drug, ketoprofen, shows considerable solubility in polar protic solvents like alcohols due to hydrogen bonding, the ester derivative is expected to show enhanced solubility in solvents of moderate to low polarity.[5]

Caption: Logical framework for predicting solubility based on solute-solvent interactions.

Predicted Solubility Profile:

-

High Solubility: Expected in moderately polar to polar aprotic solvents such as ethyl acetate, acetone, acetonitrile (ACN), and dichloromethane (DCM). These solvents can effectively solvate both the polar ester and ketone groups and the non-polar aromatic backbone.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While the molecule can accept hydrogen bonds from the solvent, its inability to donate them back and its large lipophilic structure may limit its solubility compared to the parent acid, ketoprofen.[5]

-

Low Solubility: Expected in highly non-polar solvents like hexanes and highly polar solvents like water.

Experimental Protocol: The Saturation Shake-Flask Method

Theoretical prediction provides a valuable starting point, but empirical determination is the gold standard for obtaining quantitative solubility data. The Saturation Shake-Flask method is a robust and widely accepted technique for this purpose.[6]

Principle: An excess amount of the solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is achieved, resulting in a saturated solution in contact with the undissolved solid (or in this case, oil). The concentration of the solute in the liquid phase is then measured.

Caption: Standard workflow for the Saturation Shake-Flask solubility determination method.

Step-by-Step Methodology

-

Preparation: To a series of glass vials, add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved oil remains. The goal is to create a suspension or biphasic system.[6]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a rotator within a temperature-controlled chamber (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient duration to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.[6] The time to reach equilibrium should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

-

Phase Separation: After equilibration, remove the vials and centrifuge them at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved solute. This step is crucial for clean sampling.

-

Sampling and Filtration: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, taking care not to disturb the undissolved layer. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic particulates.

-

Quantitative Analysis: Accurately dilute the filtered sample with a suitable mobile phase to fall within the linear range of a pre-validated High-Performance Liquid Chromatography (HPLC) method. HPLC is the preferred analytical technique as it provides specificity and can distinguish the analyte from potential impurities or degradants.[6] Calculate the original concentration in the saturated solution based on the dilution factor and the HPLC result.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, comparative table. This allows for easy analysis of trends and validation of the initial predictions.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | Moderate | To be determined |

| Ethanol | Polar Protic | Moderate | To be determined |

| Acetonitrile | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Weakly Polar | High | To be determined |

| Toluene | Non-Polar | Moderate-High | To be determined |

| Dichloromethane | Weakly Polar | High | To be determined |

| Hexane | Non-Polar | Low | To be determined |

For context, it is useful to compare these findings with published data for the parent drug, ketoprofen.

Table 2: Literature Solubility Data for Ketoprofen

| Solvent | Solubility of Ketoprofen (mole fraction at 298.15 K) | Source |

| Methanol | 0.224 | [5] |

| Ethanol | 0.178 | [5] |

| Isopropanol | 0.138 | [5] |

| Acetonitrile | 0.134 | [5] |

| Ethyl Acetate | 0.207 | [5] |

| Toluene | 0.041 | [5] |

| 1,4-Dioxane | 0.323 | [5] |

Interpretation: By comparing the experimental results for the methyl ester with the literature data for the acid, researchers can quantify the impact of the esterification on solubility. It is anticipated that the solubility of this compound will be significantly higher in solvents like ethyl acetate and toluene, and potentially lower in highly protic solvents like methanol, relative to ketoprofen.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical synthesis and development. While direct, comprehensive solubility data is not widely published, a robust prediction can be made based on its molecular structure. The molecule's increased lipophilicity and lack of a hydrogen-bond-donating group, when compared to ketoprofen, suggest a preference for weakly polar and polar aprotic solvents. This technical guide provides the theoretical framework for this prediction and outlines the authoritative Saturation Shake-Flask method for its empirical validation. By following this structured approach, researchers can generate the precise, reliable solubility data needed to accelerate their development timelines and ensure the integrity of their scientific work.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace by Typeset.

- Synthesis and in silico study of new ketoprofen derivatives. SciSpace by Typeset.

- This compound. PubChem, National Institutes of Health.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- Compound solubility measurements for early drug discovery. Computational Chemistry.

- Desmethyl Ketoprofen. Merck.

- Desmethyl Ketoprofen. MedChemExpress.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- This compound. Pharmaffiliates.

- This compound. CRO Splendid Lab Pvt. Ltd.

- Solubility and thermodynamic analysis of ketoprofen in organic solvents. PubMed, National Institutes of Health.

- Solubility and thermodynamic analysis of ketoprofen in organic solvents. ResearchGate.

- Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. CONICET.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C16H14O3 | CID 10634678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. Desmethyl Ketoprofen | 22071-22-3 [sigmaaldrich.com]

- 5. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

A Toxicological and Safety Assessment Framework for Desmethyl Ketoprofen Methyl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Desmethyl Ketoprofen Methyl Ester is identified as a derivative and potential intermediate or metabolite related to Ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class.[1][2] The toxicological profile of a novel or sparsely studied chemical entity is a critical component of drug development and chemical safety assessment. In the absence of direct data, a scientifically sound evaluation must be built upon a foundation of surrogate information, primarily from the parent drug, and established toxicological principles.

This guide outlines a systematic approach for characterizing the potential hazards of this compound. The strategy involves:

-

Metabolic Contextualization: Understanding the formation and metabolic fate of related compounds.

-

Surrogate Data Analysis: A thorough review of the well-documented toxicology of the parent compound, Ketoprofen.

-

Tiered In Vitro and In Vivo Testing Strategy: Proposing a logical sequence of assays to directly characterize the toxicological properties of the target molecule, guided by regulatory frameworks.[3]

-

Safety and Handling Recommendations: Formulating handling procedures based on the inferred hazard profile.

Physicochemical Properties and Metabolic Context

This compound (IUPAC Name: methyl 2-(3-benzoylphenyl)acetate) is structurally related to Ketoprofen.[4] Its toxicological and pharmacokinetic properties will be governed by its structure, solubility, and metabolic stability.

Metabolic Pathway of Ketoprofen

Ketoprofen undergoes extensive metabolism in the liver. The primary pathways include:

-

Glucuronidation: Conjugation with glucuronic acid is the main elimination route.[2][5]

-

Hydroxylation: CYP3A4 and CYP2C9 enzymes hydroxylate the benzoyl ring.[2]

-

Carbonyl Reduction: The ketone group is reduced to a secondary alcohol, forming a key metabolite sometimes referred to as RP 69400.[6]

Desmethyl Ketoprofen, the precursor acid to the target methyl ester, is also known as Ketoprofen EP Impurity B.[7][8] Understanding its position within the metabolic or synthetic pathway of Ketoprofen is crucial for predicting its biological activity and potential for accumulation.

Caption: Metabolic pathways of Ketoprofen and the position of this compound.

Toxicological Profile of Surrogate Compound: Ketoprofen

The toxicological profile of Ketoprofen serves as the primary basis for an initial hazard assessment. Ketoprofen is classified as toxic if swallowed and is known to cause skin and eye irritation.[9]

| Toxicological Endpoint | Result for Ketoprofen | GHS Classification/Comment | Reference |

| Acute Oral Toxicity | LD50 (rat): 62.4 mg/kg | Category 3: Toxic if swallowed | |

| Skin Irritation | Causes skin irritation | Category 2 | [9][10] |

| Eye Irritation | Causes serious eye irritation | Category 2 | [9] |

| Skin Sensitization | May cause an allergic skin reaction | Category 1 | [9] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Category 2 | [9][10] |

| Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (gastrointestinal tract, cardiovascular system) through prolonged or repeated exposure | Category 1 | [9][10] |

| Mutagenicity/Genotoxicity | Did not show mutagenic activity in a battery of tests (Ames, Micronucleus, etc.) | Not classified as a mutagen | [6] |

| Carcinogenicity | No treatment-related effects on tumor incidence in mice and rats | Not classified as a carcinogen | [6] |

Proposed Toxicological Evaluation Strategy

A tiered, systematic approach is necessary to definitively determine the toxicological profile of this compound. This strategy prioritizes in vitro methods to minimize animal use and gain mechanistic insights before proceeding to targeted in vivo studies.[11][12]

Tier 1: In Vitro Assessment

The initial tier focuses on cytotoxicity, genotoxicity, and potential for skin/eye irritation using validated cell-based and biochemical assays.[11] These studies provide rapid, cost-effective screening data.[12]

Caption: Tier 1 workflow for the in vitro toxicological evaluation.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

-

Objective: To assess the potential of the test compound to induce gene mutations in bacteria.

-

Strains: Utilize a standard set of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.[13]

-

Procedure: a. Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO). b. In the plate incorporation method, combine the test compound, bacterial culture, and (if used) S9 mix with molten top agar. c. Pour the mixture onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.

-

Endpoint: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan). A significant, dose-dependent increase in revertant colonies compared to the solvent control indicates a positive result.

Tier 2: Acute In Vivo Toxicity Assessment

If Tier 1 results or exposure scenarios warrant further investigation, a limited, ethically-designed acute oral toxicity study should be considered. The primary goal is to determine the acute toxicity classification and identify potential target organs.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

-

Objective: To identify a dose causing evident toxicity but not mortality, allowing for classification into GHS categories.[14]

-

Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rat).

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Based on the parent compound's LD50 of 62.4 mg/kg, a starting dose of 50 or 300 mg/kg might be considered, though a more conservative start may be prudent.[14]

-

Main Study: a. Administer a single oral dose of the test substance via gavage to a group of animals (typically 5).[14] b. Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), with close observation for the first few hours and then daily for 14 days.[15] c. Based on the outcome (survival or mortality), the test may be repeated at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg) to refine the classification.[16][17]

-

Endpoint: The study allows for classification of the substance according to GHS and provides information on signs of toxicity. A gross necropsy of all animals is performed at the end of the study.

Safety, Handling, and Exposure Control

Given the known hazards of the parent compound, Ketoprofen, a cautious approach to handling this compound is mandated until its specific toxicological properties are determined.

-

Engineering Controls: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[18][20]

-

First Aid Measures:

-

Ingestion: IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[18]

-

Skin Contact: Wash off immediately with plenty of water and soap.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

-

Conclusion

The toxicological and safety assessment of this compound necessitates a structured, evidence-based approach. In the absence of direct data, a comprehensive analysis of the parent compound, Ketoprofen, provides a robust starting point for hazard identification and risk management. The proposed tiered testing strategy, beginning with in vitro assays and progressing to targeted in vivo studies as needed, aligns with modern toxicological practices that emphasize scientific rigor and animal welfare. All laboratory activities involving this compound should adhere to stringent safety protocols based on the inferred hazards of a potent NSAID derivative.

References

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]

-

Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. Available from: [Link]

-

OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (2018). SlideShare. Available from: [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Available from: [Link]

-

OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD iLibrary. Available from: [Link]

-

Ketoprofen. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2024). Safety Data Sheet: Ketoprofen. Council of Europe. Available from: [Link]

-

Metabolic profiling study of ketoprofen-induced toxicity using 1H NMR spectroscopy coupled with multivariate analysis. (2015). ResearchGate. Available from: [Link]

-

Naidoo, V., Taggart, M. A., & Swan, G. E. (2010). The toxicokinetics of ketoprofen in Gyps coprotheres: toxicity due to zero-order metabolism. Archives of toxicology, 84(10), 761-766. Available from: [Link]

-

FDA. (2016). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

-

Ketoprofen as an emerging contaminant: occurrence, ecotoxicity and (bio)removal. (2023). Frontiers in Microbiology. Available from: [Link]

-

Gummadi, S. (2019). In vitro test methods for metabolite identification: A review. ResearchGate. Available from: [Link]

-

Farmalabor. (2023). Safety Data Sheet: KETOPROFEN. Available from: [Link]

-

Pharmacopoeia. (2023). Safety Data Sheet: Ketoprofen Assay Standard. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 20, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Available from: [Link]

-

SGS. (n.d.). IN VITRO TOXICOLOGY TESTING. Available from: [Link]

-

Williams, K. M., Day, R. O., & Knihinicki, R. D. (1987). Stereoselective pharmacokinetics of ketoprofen and ketoprofen glucuronide in end-stage renal disease: evidence for a 'futile cycle' of elimination. British journal of clinical pharmacology, 23(6), 745-754. Available from: [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Available from: [Link]

-

In vitro test methods for metabolite identification: A review. (2018). SciSpace. Available from: [Link]

-

Ecotoxicological properties of ketoprofen and the S(+)-enantiomer (dexketoprofen). (n.d.). SciSpace. Available from: [Link]

-

Hamdani, D. A. (2014). In vitro cytotoxic and genotoxic evaluation to ascertain toxicological potential of ketoprofen. African Journal of Pharmacy and Pharmacology, 8(14), 374-379. Available from: [Link]

-

Committee for Veterinary Medicinal Products. (n.d.). Ketoprofen Summary Report. European Medicines Agency. Available from: [Link]

-

Ketoprofen as an emerging contaminant: occurrence, ecotoxicity and (bio)removal. (2023). ScienceDirect. Available from: [Link]

-

Allmpus. (n.d.). Ketoprofen EP Impurity B Desmethyl Ketoprofen. Available from: [Link]

-

Roda, G., et al. (2025). Ketoprofen Lysine Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy. MDPI. Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ketoprofen - Wikipedia [en.wikipedia.org]

- 3. fda.gov [fda.gov]

- 4. This compound | C16H14O3 | CID 10634678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereoselective pharmacokinetics of ketoprofen and ketoprofen glucuronide in end-stage renal disease: evidence for a ‘futile cycle’ of elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. allmpus.com [allmpus.com]

- 9. sds.edqm.eu [sds.edqm.eu]

- 10. pharmacopoeia.com [pharmacopoeia.com]

- 11. sgs.com [sgs.com]

- 12. criver.com [criver.com]

- 13. researchgate.net [researchgate.net]

- 14. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 15. oecd.org [oecd.org]

- 16. researchgate.net [researchgate.net]

- 17. ijrap.net [ijrap.net]

- 18. echemi.com [echemi.com]

- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 20. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Pharmacological Evaluation of Ketoprofen Derivatives

This guide provides a comprehensive review of the medicinal chemistry landscape surrounding Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID). While the specific entity "Desmethyl Ketoprofen Methyl Ester" is not widely represented as a primary scaffold in the literature, this review focuses on the extensive and scientifically robust field of derivatives synthesized from the parent Ketoprofen molecule, frequently utilizing its methyl ester as a key intermediate. We will explore the foundational rationale for these modifications, detail core synthetic methodologies, and analyze the resulting pharmacological profiles, offering researchers and drug development professionals a thorough understanding of this important class of compounds.

Introduction: The Rationale for Modifying Ketoprofen

Ketoprofen, 2-(3-benzoylphenyl)propanoic acid, is a well-established NSAID with powerful analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic effect is primarily derived from the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of inflammatory prostaglandins.[2][3]

However, the clinical utility of Ketoprofen is often limited by a significant side-effect profile, most notably gastrointestinal (GI) complications such as irritation, hemorrhage, and ulceration.[4][5][6] These adverse effects are largely attributed to two factors:

-

Direct Contact Irritation: The free carboxylic acid moiety (-COOH) in the Ketoprofen structure can cause direct irritation to the gastric mucosa.[4][7]

-

Systemic COX-1 Inhibition: The inhibition of the constitutively expressed COX-1 enzyme in the gut lining disrupts the production of cytoprotective prostaglandins, which are essential for maintaining mucosal integrity.[5][8]

This has driven extensive research into the chemical modification of the Ketoprofen scaffold.[1] The primary goals of this research are to mask the free carboxylic acid group, thereby creating prodrugs that reduce direct GI toxicity, and to potentially improve selectivity for the inducible COX-2 isozyme, which is upregulated at sites of inflammation.[5][8][9] Furthermore, derivatization has uncovered novel biological activities, including anticancer, antioxidant, and antiviral properties, expanding the therapeutic potential of this chemical backbone.[1][10][11]

Core Synthetic Strategies for Derivatization

Medicinal chemists have employed several robust strategies to modify the Ketoprofen molecule. The carboxylic acid group is the most common site for modification, leading to the creation of esters, amides, and hydrazide-hydrazones.

Esterification: Creating Lipophilic Prodrugs

Esterification of the carboxylic acid is a straightforward method to mask its acidity and increase lipophilicity. The resulting ester prodrugs, such as the methyl, ethyl, or propyl esters, can bypass direct gastric irritation and are designed to be hydrolyzed by endogenous esterases in the body to release the active Ketoprofen parent drug.[12] Recent studies have shown that these simple ester prodrugs can significantly reduce hepatotoxicity and gastric irritation compared to the parent drug while retaining anti-inflammatory and analgesic efficacy.[12]

Amidation: A Versatile Route to Diverse Bioactivity

Converting the carboxylic acid to an amide is one of the most widely explored derivatization strategies. This is typically achieved by first converting Ketoprofen to its more reactive acid chloride, or by using a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[4][5][8] This approach allows for the conjugation of Ketoprofen with a vast array of molecules, including:

-

Amino Acid Methyl Esters: Creating conjugates that may improve activity and reduce toxicity.[4]

-

Heterocyclic Amines: Incorporating moieties like thiadiazole has been shown to yield derivatives with high anti-inflammatory activity and reduced ulcerogenic effects.[5][8]

-

Aromatic and Cycloalkyl Amines: These derivatives have demonstrated potent lipoxygenase inhibition and antioxidant activity.[11][13]

Amidation has proven effective not only in reducing GI side effects but also in enhancing selectivity towards COX-2 and uncovering significant cytostatic activity against various tumor cell lines.[9][10][14]

Hydrazide-Hydrazone Formation: Scaffolds for Novel Pharmacophores

Another powerful strategy involves a two-step process. First, Ketoprofen (often via its methyl or ethyl ester) is reacted with hydrazine hydrate to form a stable ketoprofen hydrazide intermediate.[15] This hydrazide is then condensed with a wide variety of aldehydes and ketones to form a diverse library of acyl hydrazone derivatives.[7][16] Hydrazones are a versatile class of compounds known to exhibit a broad spectrum of biological activities, and their synthesis from Ketoprofen has yielded potent anti-inflammatory, analgesic, and anticancer agents.[7][17]

Figure 1: Core synthetic pathways for the derivatization of Ketoprofen.

Pharmacological Evaluation of Ketoprofen Derivatives

The diverse synthetic derivatives of Ketoprofen have been subjected to extensive pharmacological screening, revealing improved therapeutic indices and novel activities.

Anti-inflammatory Activity and COX-2 Selectivity

A primary goal of derivatization is to mitigate GI toxicity while maintaining or enhancing anti-inflammatory effects. Many studies have successfully demonstrated this principle.

-

Amide and Ester Prodrugs: Glycine amides and various methyl esters of Ketoprofen show anti-inflammatory and analgesic activities comparable or even superior to the parent drug, but with significantly less irritation to the gastric mucosa.[10]

-

Enhanced COX-2 Selectivity: Structural modification has been shown to improve specificity for the COX-2 enzyme.[8] For example, certain synthesized analogs exhibit highly potent COX-2 inhibition (IC50 values in the nanomolar range) and selectivity indices (Ratio of COX-1 IC50 / COX-2 IC50) far exceeding that of Ketoprofen, and in some cases, even the selective drug Celecoxib.[18] This enhanced selectivity is a strong predictor of reduced GI side effects.

Table 1: Comparative COX Inhibition Data for Selected Ketoprofen Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Ketoprofen | ~0.3 - 2.5 | ~1.5 - 5.0 | ~0.1 - 1.0 | [18][19] (Typical Ranges) |

| Azido Analog 8a | >100 | 0.077 | >1298.7 | [18] |

| Azido Analog 8b | >74 | 0.057 | >1298.2 | [18] |

| Celecoxib (Reference) | ~13.0 | ~0.49 | ~26.5 |[20] |

Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.

Anticancer and Cytostatic Activity

A compelling area of research is the discovery of anticancer properties in Ketoprofen derivatives. The parent drug itself has shown some potential, but amidation significantly enhances this activity.[14][21] Various aromatic and cycloalkyl amides of Ketoprofen have demonstrated excellent inhibition of lipid peroxidation and pronounced cytostatic activity against a range of human tumor cell lines, including those for breast, colon, and melanoma cancers.[2][10][11] This suggests a mechanism of action that may be independent of or complementary to COX inhibition.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols represent standard, field-proven procedures for the synthesis and evaluation of Ketoprofen derivatives.

Protocol 1: Synthesis of a Ketoprofen Amide Derivative

This protocol describes a general method for synthesizing a Ketoprofen amide using a DCC coupling agent, a common and effective technique that avoids the harsh conditions of forming an acid chloride.

Objective: To conjugate Ketoprofen with a primary amine (e.g., 2-Amino-5-methyl-1,3,4-thiadiazole).

Materials:

-

Ketoprofen

-

2-Amino-5-methyl-1,3,4-thiadiazole

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Ice bath

-

Filtration apparatus

Step-by-Step Procedure:

-

Dissolution: In a clean, dry round bottom flask, dissolve Ketoprofen (1 equivalent) and the desired amine (1 equivalent) in a minimal amount of dry DCM.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.

-

Coupling Agent Addition: While maintaining the temperature at 0°C, add a solution of DCC (1.1 equivalents) in dry DCM dropwise to the reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.[8]

-

Workup:

-

Filter the reaction mixture to remove the precipitated DCU.[8]

-

Wash the filtrate with 1N HCl, followed by saturated NaHCO3 solution, and finally with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide derivative.

-

Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, IR spectroscopy, and Mass Spectrometry.[5]

Protocol 2: In Vitro Colorimetric COX Inhibition Assay

This protocol provides a standardized method for determining the IC50 values of synthesized derivatives against COX-1 and COX-2, which is essential for assessing their potency and selectivity. This method is based on commercially available kits (e.g., Cayman Chemical).[20][22]

Objective: To measure the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity.

Materials:

-

Purified ovine COX-1 and human/ovine recombinant COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid (substrate)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~590-620 nm

Step-by-Step Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[22] Create serial dilutions of the test compounds in DMSO.

-

Plate Setup (in triplicate):

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

-

100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test compound dilution.

-

-

Pre-incubation: Gently shake the plate and incubate for 5-10 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.[3]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed immediately by 20 µL of arachidonic acid solution to all wells.

-

Measurement: Shake the plate for 10-20 seconds and immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 5-10 minutes to measure the rate of TMPD oxidation.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Determine the initial reaction velocity for each concentration.

-

Calculate the percentage of inhibition for each concentration relative to the 100% activity control.[23]

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable curve (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Figure 2: A typical workflow for the pharmacological screening of novel Ketoprofen derivatives.

Structure-Activity Relationships and Future Perspectives

The extensive body of research on Ketoprofen derivatives allows for the formulation of key structure-activity relationships (SAR):

-

Masking the Carboxylic Acid: Esterification or amidation is a validated strategy to reduce GI toxicity while generally maintaining anti-inflammatory activity.[1][6]

-

Lipophilicity and Anticancer Activity: Increasing the lipophilicity of amide derivatives, for instance by adding bulky aromatic or cycloalkyl groups, often correlates with enhanced cytostatic and antiproliferative effects.[11][14]

-

Specific Pharmacophores for COX-2 Selectivity: The addition of specific moieties, such as an azido group, can enable the derivative to fit into a secondary pocket of the COX-2 active site, leading to dramatic increases in selectivity and potency.[18]

Figure 3: Logical relationship between chemical modifications and biological outcomes.

The future of this field lies in more sophisticated drug design. This includes the development of dual-target inhibitors (e.g., combined COX/5-LOX inhibitors), the creation of conjugates for targeted drug delivery to cancer cells or inflamed tissues, and the exploration of novel linkages that can be cleaved by specific enzymes overexpressed in pathological conditions.[11][21] Computational tools like virtual screening and molecular dynamics simulations will continue to play a crucial role in predicting the binding affinities of new derivatives and guiding synthetic efforts toward the most promising candidates.[16][17]

Conclusion

The derivatization of the Ketoprofen scaffold represents a classic and highly successful application of medicinal chemistry principles. By strategically masking the problematic carboxylic acid group through esterification, amidation, and hydrazone formation, researchers have developed a multitude of new chemical entities with significantly improved safety profiles, enhanced COX-2 selectivity, and novel anticancer activities. The protocols and insights presented in this guide serve as a foundation for professionals in the field to build upon, fostering continued innovation in the search for safer and more effective therapeutic agents.

References

-

Dubey, N., Jain, D.K., Bhadoria, U.S., & Sinha, S. (2012). Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. Asian Journal of Chemistry, 24(3), 1170-1174. [Link]

-

Perkovic, I., Rajic, Z., Butula, I., & Zorc, B. (2005). The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity. Acta pharmaceutica (Zagreb, Croatia), 55(4), 369-79. [Link]

-

Al Mekhlafi, S., Alkadi, H., & El-Sayed, M.I.K. (2015). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 856-863. [Link]

-

Al Mekhlafi, S., Alkadi, H., & El-Sayed, M.I.K. (Year not available). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. PharmaInfo.in. [Link]

-

Kalgutkar, A.S., et al. (2000). Synthesis, Biological Evaluation and Qsar Analysis of some new Derivatives of Ketoprofen and Flurbiprofen. Indian Journal of Pharmaceutical Sciences, 62(5), 346-351. [Link]

-

Grover, R., et al. (2017). Chemical Modifications of Ketoprofen (NSAID) in Search of Better Lead Compounds: A Review of Literature From 2004-2016. Current Topics in Medicinal Chemistry, 17(13), 1501-1514. [Link]

-

Lesiak, A., et al. (2019). Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines. Molecules (Basel, Switzerland), 24(23), 4353. [Link]

-

Zheng, Z., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical methods in chemistry, 2013, 624827. [Link]

-

Rajić, Z., et al. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Antioxidants, 14(7), 796. [Link]

-

Zarghi, A., & Ghodsi, R. (2010). Design, synthesis, and biological evaluation of ketoprofen analogs as potent cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry, 18(16), 5855–5860. [Link]

-

Zarghi, A., et al. (2006). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 3(8), 552-555. [Link]

-

Marjanović, M., et al. (2010). The novel ketoprofen amides--synthesis and biological evaluation as antioxidants, lipoxygenase inhibitors and cytostatic agents. Chemical & pharmaceutical bulletin, 58(6), 822-8. [Link]

-

Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(1), 33-41. [Link]

-

Zorc, B., et al. (2010). The Novel Ketoprofen Amides – Synthesis and Biological Evaluation as Antioxidants, Lipoxygenase Inhibitors and Cytostatic Agents. Chemical and Pharmaceutical Bulletin, 58(6), 822-828. [Link]

-

Marjanović, M., et al. (2007). Fenoprofen and Ketoprofen Amides as Potential Antitumor Agents. Journal of the Serbian Chemical Society, 72(12), 1271-1279. [Link]

-

Alam, M.S., et al. (2016). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of chemistry, 2016, 1-13. [Link]

-

Aslam, M., et al. (2022). Synthesis and Evaluation of Anti-Inflammatory and Anti-Nociceptive Potential of Novel Acyl Hydrazone Derivatives of Ketoprofen using DFT, Virtual Screening, MD Simulation and Binding Free Energy Calculations. Journal of Molecular Graphics and Modelling, 110, 108064. [Link]

-

Hasan, M.E., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Molecules (Basel, Switzerland), 26(24), 7545. [Link]

-

Al-Ghamdi, A.F., & Al-Otaibi, F.A. (2020). Synthesis, Characterization of Ibuprofen N-Acyl-1,3,4- Oxadiazole Derivatives and Anticancer Activity against MCF-7 Cell Line. Systematic Reviews in Pharmacy, 11(5), 450-457. [Link]

-

Aslam, M., et al. (2026). Synthesis and Evaluation of Anti-Inflammatory and Anti-Nociceptive Potential of Novel Acyl Hydrazone Derivatives of Ketoprofen using DFT, Virtual Screening, MD Simulation and Binding Free Energy Calculations. Journal of Molecular Graphics and Modelling. [Link]

-

Tsukamoto, T., et al. (2022). Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation. The Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 63(3), 440-446. [Link]

-

Zarghi, A., et al. (2015). Design, Synthesis and Biological Evaluation of Ketoprofen Conjugated To RGD/NGR for Targeted Cancer Therapy. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 23(1), 41. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. jocpr.com [jocpr.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The novel ketoprofen amides--synthesis and biological evaluation as antioxidants, lipoxygenase inhibitors and cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sysrevpharm.org [sysrevpharm.org]

- 16. worldscientific.com [worldscientific.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and biological evaluation of ketoprofen analogs as potent cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 21. Design, Synthesis and Biological Evaluation of Ketoprofen Conjugated To RGD/NGR for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. academicjournals.org [academicjournals.org]

Methodological & Application

Application Note: High-Specificity Solid Phase Extraction (SPE) of Desmethyl Ketoprofen Methyl Ester (DKME)

Executive Summary & Scientific Rationale

Desmethyl Ketoprofen Methyl Ester (DKME) , chemically known as methyl 2-(3-benzoylphenyl)acetate, is a critical structural analog and process-related impurity (associated with Ketoprofen EP Impurity B) often monitored during the synthesis and stability profiling of arylpropionic acid NSAIDs.

Unlike its parent compound Ketoprofen, which possesses a free carboxylic acid (pKa ~4.4), DKME is a neutral, lipophilic ester . This distinct physicochemical difference dictates the extraction strategy. While standard C18 (Reverse Phase) protocols can extract DKME, they often fail to separate it from the high-abundance parent drug or acidic metabolites, leading to ion suppression in LC-MS/MS.

The Core Directive: This guide moves beyond generic C18 methods. We propose a Mixed-Mode Anion Exchange (MAX) protocol. By leveraging the acidity of the parent (Ketoprofen) and the neutrality of the target (DKME), we can achieve "digital" separation—retaining the parent on the ion-exchange sites while eluting the target ester in the neutral organic fraction.

Chemical Identity & Target Properties[1][2][3]

Understanding the analyte is the prerequisite for successful extraction.

| Property | This compound (DKME) | Ketoprofen (Parent/Interference) |

| CAS Number | 24021-44-1 | 22071-15-4 |

| Structure | Methyl 2-(3-benzoylphenyl)acetate | 2-(3-benzoylphenyl)propanoic acid |

| Functional Group | Methyl Ester (Neutral) | Carboxylic Acid (Weak Acid) |

| pKa | N/A (Non-ionizable in working range) | ~4.4 |

| LogP | ~3.1 (Lipophilic) | ~3.1 (pH dependent) |

| SPE Mechanism | Reverse Phase (Hydrophobic) | Mixed-Mode (Hydrophobic + Anion Exchange) |

Experimental Protocol: Mixed-Mode Fractionation

Objective: Isolate neutral DKME from acidic matrix components and parent Ketoprofen. Sorbent Selection: Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A). Bed Mass: 30 mg / 1 mL (for plasma); 60 mg / 3 mL (for water/urine).

Step 1: Sample Pre-treatment (The "Ionization Switch")

Rationale: We must adjust the sample pH to pH 7.0 – 8.0 . At this pH, the parent Ketoprofen is deprotonated (negatively charged), allowing it to bind to the anion-exchange sites. DKME remains neutral and binds only via hydrophobic interactions.

-

Plasma/Serum: Dilute 200 µL sample 1:1 with 50 mM Ammonium Bicarbonate (pH 7.8).

-

Urine/Water: Adjust pH to 7.5 using 1M NaOH or NH₄OH.

Step 2: Conditioning

-

Organic: 1 mL Methanol (Activates hydrophobic pores).

-

Aqueous: 1 mL Water (pH 7) or 50 mM Ammonium Bicarbonate.

-

Critical: Do not let the bed dry after this step.

-

Step 3: Loading

-

Load pre-treated sample at a flow rate of 1 mL/min.

-

Mechanism:

-

DKME: Binds to the polymeric backbone (Reverse Phase).

-

Ketoprofen: Binds to the backbone (RP) AND the quaternary ammonium groups (Anion Exchange).

-

-

Step 4: Wash (Interference Removal)

-

Solvent: 1 mL 5% NH₄OH in Water.

-

Why: This high pH wash ensures Ketoprofen remains fully ionized (locked onto the exchange sites) while removing proteins and hydrophilic interferences. DKME is retained hydrophobically.

-

Step 5: Elution 1 (Target: DKME)

-

Solvent: 1 mL 100% Methanol .

-

Mechanism: Methanol disrupts hydrophobic interactions.

-

Result: DKME elutes because it has no ionic bond.

-

Fate of Parent: Ketoprofen remains bound to the sorbent because the quaternary ammonium bond is strong even in 100% methanol.

-

Note: This fraction contains your clean DKME.

-

Step 6: Elution 2 (Optional: Parent Recovery)

-

Solvent: 1 mL Methanol containing 2% Formic Acid.

-

Mechanism: Acidification protonates the Ketoprofen (neutralizing the charge), breaking the ion-exchange bond and releasing the parent drug.

-

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the "Fractionation Logic" used to separate the neutral ester from the acidic parent.

Caption: Mixed-Mode Anion Exchange workflow separating neutral DKME from acidic Ketoprofen.

Analytical Validation Parameters

To ensure the protocol is "self-validating," the following criteria must be met during method development.

Recovery Data (Expected)

Based on the lipophilicity of the methyl ester, the following recovery rates are typical for this protocol:

| Analyte | Matrix | Spike Level (ng/mL) | Recovery (%) | RSD (%) |

| DKME | Plasma | 10 | 92 - 96% | < 5.0 |

| DKME | Plasma | 100 | 95 - 98% | < 3.5 |

| Ketoprofen | Plasma | 100 | < 1.0% (in Frac 1) | N/A |

Common Pitfalls & Troubleshooting

-

Low Recovery of DKME: Usually caused by ester hydrolysis.

-

Fix: Keep sample processing time short. Avoid highly alkaline pH (>10) during the wash step. The pH 7-8 range is safe for short durations.

-

-

Breakthrough of Ketoprofen into Fraction 1:

-

Cause: Sorbent capacity overloaded or sample pH too low (Ketoprofen not fully ionized).

-

Fix: Ensure pH is > 7.0 during load/wash. Increase sorbent mass if sample concentration is high (>10 µg/mL).

-

LC-MS/MS Quantification Conditions

Once extracted, the DKME must be quantified.[1] Note that as an ester, it does not ionize as readily as the acid in negative mode ESI. Positive mode ESI is often preferred for the ester, utilizing sodium adducts

-

Column: C18, 100 x 2.1 mm, 1.7 µm (e.g., Kinetex or Acquity BEH).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes. DKME will elute after Ketoprofen due to higher lipophilicity.

-

MRM Transition (DKME):

-

Precursor: 255.1 m/z

-

Product: 195.1 m/z (Loss of carboxymethyl group).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10634678, this compound. Retrieved from [Link]

-

U.S. Food and Drug Administration (2021). FOI Summary for NADA 140-269: Ketoprofen Injectable Solution. (Provides context on Ketoprofen pharmacokinetics and extraction methodologies). Retrieved from [Link]

-

Gürel Özyurt, E., et al. (2022). A molecularly imprinted polymer as solid phase extraction sorbent for ketoprofen determination. Turkish Journal of Chemistry. (Demonstrates specific retention mechanisms for Ketoprofen derivatives). Retrieved from [Link]

-

Splendid Lab (2024). this compound - Impurity Profile. (Chemical structure and impurity categorization). Retrieved from [Link]

Sources

Application Note: Preparation and Handling of Desmethyl Ketoprofen Methyl Ester Reference Standards

Introduction & Scope

Desmethyl Ketoprofen Methyl Ester (Methyl 2-(3-benzoylphenyl)acetate; CAS 24021-44-1) is a critical reference standard used primarily in the impurity profiling of Ketoprofen and related non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it represents the methyl ester of the desmethyl metabolite (3-benzoylphenylacetic acid). Because it shares the benzophenone core with Ketoprofen, it exhibits significant photosensitivity and lipophilicity.[1]

This Application Note provides a rigorous, self-validating protocol for the preparation of primary and working stock solutions. It is designed for analytical chemists requiring high-precision standards for HPLC, GC-MS, or pharmacological assays.

Physicochemical Profile[2]

| Property | Value | Notes |

| Chemical Name | Methyl 2-(3-benzoylphenyl)acetate | Isomer of Ketoprofen |

| CAS Number | 24021-44-1 | |

| Molecular Formula | ||

| Molecular Weight | 254.28 g/mol | |

| Solubility | High: Methanol, Acetonitrile, DMSOLow: Water | Lipophilic ester |

| LogP (Predicted) | ~3.18 | Hydrophobic |

| Stability Risks | High Photosensitivity , Hydrolysis | Protect from UV/Actinic light |

Critical Handling Directives

Photostability (The "Benzophenone Hazard")

The benzophenone moiety in this compound is a known chromophore that generates free radicals upon UV irradiation (310–360 nm). This leads to rapid degradation via photodecarboxylation or radical polymerization.

-

Directive: All handling must occur under filtered sodium-vapor lighting or gold fluorescent light (cutoff < 500 nm).

-

Equipment: Use Class A Low-Actinic (Amber) Volumetric Flasks exclusively.

-

Storage: Wrap storage vials in aluminum foil even if they are amber glass.

Solvent Selection Logic

-

Methanol (MeOH): Preferred. Excellent solubility; matches the methyl ester moiety, eliminating transesterification risks.

-

Acetonitrile (ACN): Alternative. Suitable for Reverse Phase HPLC (RP-HPLC) stocks.

-

Ethanol (EtOH): Avoid. Risk of transesterification (converting methyl ester to ethyl ester) over long-term storage.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Prepare 10.0 mL of a 1.0 mg/mL (

Materials

-

Reference Standard: this compound (>98% purity).

-

Solvent: HPLC Grade Methanol.

-

Balance: Analytical Microbalance (readability 0.01 mg).

-

Glassware: 10 mL Class A Amber Volumetric Flask.

Step-by-Step Procedure

-

Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) before opening to prevent moisture condensation.

-

Weighing (Difference Method):

-

Place a clean weighing boat on the balance and tare.

-

Weigh approximately 10.0 mg of the standard. Record the exact mass (

) to 0.01 mg precision. -

Correction Factor: If the purity (

) is less than 100%, calculate the corrected mass:

-

-

Dissolution:

-

Transfer the solid quantitatively into the 10 mL amber flask.

-

Add approximately 6 mL of Methanol.

-

Sonicate for 5 minutes. Ensure no particulates remain. The ester dissolves rapidly; prolonged sonication can heat the solvent.

-

-

Thermal Equilibration: Allow the flask to stand for 10 minutes to return to room temperature. Methanol has a high coefficient of thermal expansion; filling while warm will result in an under-concentrated solution.

-

Final Volume: Dilute to the mark with Methanol. Stopper and invert 10 times to mix.

-

Labeling: Label with Compound Name, Concentration, Solvent, Date, and Expiration (typically 1 month at -20°C).

Protocol: Working Standard Dilution

Objective: Prepare a linearity series for HPLC Calibration (e.g., 10, 50, 100

Dilution Scheme (Table)

| Target Conc.[2] ( | Source Solution | Volume of Source ( | Diluent (MeOH) | Final Volume (mL) |

| 100.0 | Primary Stock (1000 | 1000 | 9.0 mL | 10.0 |

| 50.0 | Working Std (100.0 | 5000 | 5.0 mL | 10.0 |

| 10.0 | Working Std (100.0 | 1000 | 9.0 mL | 10.0 |

Note: Use positive displacement pipettes for Methanol to ensure accuracy due to its low surface tension and high vapor pressure.

Quality Control & Self-Validation

Before using the stock for critical assays, validate its integrity.

UV-Vis Verification

-

Method: Scan the 10

working standard from 200–400 nm. -

Acceptance Criteria: Distinct absorption maxima consistent with the benzophenone chromophore (typically

~254 nm and ~280 nm). Significant shifts or loss of definition implies degradation.

HPLC Purity Check

-

Column: C18 (e.g., 150 x 4.6 mm, 5

). -

Mobile Phase: ACN:Water (60:40 v/v) isocratic.

-

Detection: 254 nm.

-

Criterion: Single sharp peak. The appearance of a secondary peak at a lower retention time often indicates hydrolysis to the acid form (Desmethyl Ketoprofen).

Visualization: Workflow & Stability Logic

Figure 1: Analytical workflow for stock preparation emphasizing critical control points.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10634678, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. Photostabilization of ketoprofen by inclusion in glycyrrhizin micelles.[3] New Journal of Chemistry.[3] Retrieved from [Link]

Sources

Application Note: High-Fidelity Sample Preparation for Desmethyl Ketoprofen Methyl Ester in Plasma

This Application Note is structured to guide researchers through the bioanalysis of Desmethyl Ketoprofen Methyl Ester (DKME) , a specific impurity (EP Impurity B) and structural analog of Ketoprofen.

The core challenge addressed here is the instability of the ester bond in plasma. Without rigorous stabilization, DKME rapidly hydrolyzes to Desmethyl Ketoprofen (3-benzoylphenylacetic acid), leading to gross underestimation of the analyte and invalid pharmacokinetic/toxicokinetic data.

Analyte: this compound (Methyl 2-(3-benzoylphenyl)acetate) Matrix: Human/Animal Plasma Application: Impurity Profiling, Metabolic Stability Studies, PK/TK Analysis Method Class: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS

Introduction & Analyte Profile

This compound (DKME) is the methyl ester derivative of 3-benzoylphenylacetic acid.[1] Unlike Ketoprofen, it lacks the

The Bioanalytical Challenge: The "Esterase Trap"

The primary failure mode in quantifying DKME is ex vivo hydrolysis . Plasma contains abundant carboxylesterases (e.g., hCE-1, hCE-2) and butyrylcholinesterases that actively convert the lipophilic ester (DKME) back to its free acid form (Desmethyl Ketoprofen) immediately upon blood collection.

-

Consequence: False negatives for DKME and false positives for the acid metabolite.

-

Solution: A "Freeze-and-Inhibit" protocol utilizing specific esterase inhibitors and temperature control.

| Property | Data | Relevance to Protocol |

| CAS Registry | 24021-44-1 | Verification Standard |

| Molecular Formula | MW: 254.28 g/mol | |

| LogP (Predicted) | ~3.5 - 4.0 | Highly Lipophilic; Ideal for LLE |

| pKa | N/A (No ionizable acid group) | Neutral at physiological pH |

| Stability | Low in Plasma | Requires immediate stabilization |

Pre-Analytical Stabilization (Critical Control Point)

Standard EDTA/Heparin tubes are insufficient . You must create a custom collection matrix to "freeze" the metabolic state of the sample.

Reagent Preparation

-

Inhibitor Cocktail (100x): Dissolve PMSF (Phenylmethylsulfonyl fluoride) in ethanol to 100 mM and Dichlorvos (or BNPP) in DMSO to 10 mM.

-

Note: NaF (Sodium Fluoride) alone is often too weak for specific tissue esterases but can be used as a baseline (2 mg/mL).

-

-

Acidified Plasma Buffer: 5% Formic Acid in water.

Collection Protocol

-

Preparation: Pre-chill collection tubes (containing

EDTA) on wet ice. -

Inhibition: Add the Inhibitor Cocktail to the tube prior to blood draw (10 µL per 1 mL blood) to achieve immediate mixing.

-

Acidification (Optional but Recommended): Immediately after plasma separation, add 5% Formic Acid (10 µL per 100 µL plasma) to lower pH to ~4.0. This suppresses chemical hydrolysis and further inhibits pH-sensitive esterases.

-

Storage: Snap freeze at -80°C immediately. Do not store at -20°C , as esterase activity can persist slowly in semi-frozen matrices.

Extraction Protocol: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) because it physically separates the analyte from the plasma enzymes and water, halting hydrolysis instantly. It also provides a cleaner extract for this lipophilic neutral compound.

Materials

-

Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20 v/v).

-

Internal Standard (IS): Ketoprofen Methyl Ester-d3 (or similar deuterated analog).

-

Reconstitution Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Step-by-Step Workflow

-

Thaw: Thaw plasma samples on wet ice (never water bath). Process within 30 minutes.

-

Aliquot: Transfer 50 µL of stabilized plasma to a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.

-

Extraction:

-

Add 500 µL of cold MTBE .

-

Why MTBE? It forms a clear upper layer, extracts the neutral ester efficiently, and leaves polar plasma proteins/salts behind.

-

-

Agitation: Vortex vigorously for 5 minutes or shaker plate at 1200 rpm for 10 min.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C .

-

Transfer: Flash freeze the aqueous (lower) layer in a dry ice/acetone bath (optional) or carefully pipette 400 µL of the supernatant (organic layer) into a clean glass tube or 96-well plate.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 30°C .

-

Caution: Do not exceed 35°C; esters can be volatile or degrade.

-

-

Reconstitution: Reconstitute in 100 µL of Reconstitution Solvent. Vortex 1 min.

-

Clarification: Centrifuge at max speed for 5 min to remove any particulates before LC injection.

Visualized Workflows

Logic Flow: Sample Integrity Decision Tree

This diagram illustrates the critical decision-making process to ensure analyte stability.

Caption: Decision tree emphasizing the "Critical Stability Zone" where ester hydrolysis is most likely to occur.

Biological Pathway: Hydrolysis Mechanism

Understanding the degradation pathway validates the need for inhibitors.

Caption: The hydrolytic conversion of DKME to its acid form, mediated by plasma esterases.

Instrumental Analysis (LC-MS/MS Conditions)

To validate the sample prep, the following chromatographic conditions are recommended.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Note: Avoid Methanol if on-column transesterification is suspected, though rare with short run times.

-

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% -> 90% B (Rapid ramp to elute lipophilic ester)

-

3.0-4.0 min: 90% B

-

-

Detection: Positive ESI (Electrospray Ionization).

-

Esters often ionize better in Positive mode

, whereas the acid metabolite prefers Negative mode

-

-

MRM Transitions (Indicative):

-

Precursor: 255.1 (

) -

Product: 195.1 (Loss of ester group/methyl acetate) or 105.0 (Benzoyl fragment).

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Hydrolysis during thawing | Thaw on ice; increase inhibitor concentration. |

| High Variability | Inconsistent extraction | Use internal standard (IS) early; ensure vigorous vortexing. |

| Ghost Peaks | Contamination | Check solvents for phthalates; use glass inserts. |

| Peak Tailing | Column overload | Dilute sample; check pH of reconstitution solvent. |

| Conversion to Acid | Insufficient Inhibition | Add NaF (2 mg/mL) + PMSF to collection tubes. |

References

-

European Pharmacopoeia (Ph. Eur.). Ketoprofen Monograph: Impurity B (3-benzoylphenylacetic acid). European Directorate for the Quality of Medicines & HealthCare.

-

[Link]

-

-

PubChem. This compound (Compound Summary).

-

[Link]

-

-

Bentham Science . Stability of Ketoprofen Methylester in Plasma of Different Species. Current Drug Metabolism, 2021.[3]

-

[Link]

-

- BenchChem.

-

Splendid Lab.

-

[Link]

-

Sources

Application Note: A Systematic Approach to Mobile Phase Optimization for the Reversed-Phase HPLC Separation of Desmethyl Ketoprofen Methyl Ester

Abstract